molecular formula C₈¹³CH₁₀F₂¹⁵N₂O₅ B1140555 2',2'-Difluoro-2'-deoxyuridine-13C,15N2 CAS No. 1233921-75-9

2',2'-Difluoro-2'-deoxyuridine-13C,15N2

Cat. No.: B1140555
CAS No.: 1233921-75-9
M. Wt: 267.16
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Description

2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 is a synthetic derivative of the natural nucleoside 2’-deoxyuridine, which is found in DNA and RNA. This compound is isotopically labeled with carbon-13 and nitrogen-15, making it valuable for various scientific research applications. It is primarily used as a metabolite of Gemcitabine, a nucleoside analog used in chemotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 involves the incorporation of isotopically labeled carbon and nitrogen atoms into the molecular structure of 2’,2’-Difluoro-2’-deoxyuridine. The process typically starts with the preparation of labeled precursors, followed by a series of chemical reactions to introduce the fluorine atoms and form the final product. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification techniques to achieve the desired isotopic labeling and chemical purity. The production is carried out under strict quality control measures to ensure consistency and reliability .

Chemical Reactions Analysis

Types of Reactions: 2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of nucleoside metabolism.

    Biology: Employed in studies of DNA and RNA synthesis, repair, and degradation.

    Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of nucleoside analogs like Gemcitabine.

    Industry: Applied in the development of new pharmaceuticals and diagnostic tools

Comparison with Similar Compounds

    2’,2’-Difluoro-2’-deoxyuridine: The non-labeled version of the compound, used in similar research applications.

    Gemcitabine: A nucleoside analog used in chemotherapy, which is metabolized to 2’,2’-Difluoro-2’-deoxyuridine.

    2’-Deoxyuridine: The natural nucleoside found in DNA and RNA

Uniqueness: 2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 is unique due to its isotopic labeling, which allows for detailed metabolic studies and precise tracking in biological systems. This makes it a valuable tool for researchers studying nucleoside metabolism and the pharmacokinetics of nucleoside analogs .

Properties

CAS No.

1233921-75-9

Molecular Formula

C₈¹³CH₁₀F₂¹⁵N₂O₅

Molecular Weight

267.16

Synonyms

2’-Deoxy-2’,2’-difluorouridine-13C,15N2 ;  2’,2’-Difluorodeoxyuridine-13C,15N2; 

Origin of Product

United States

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